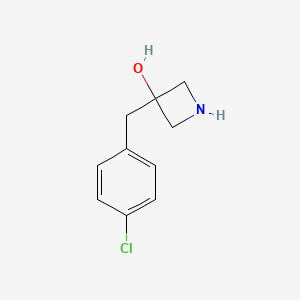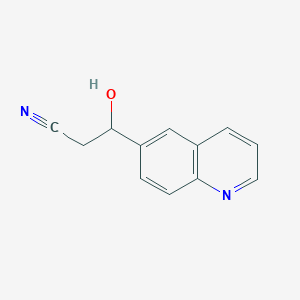![molecular formula C8H11Cl2N3 B13596304 Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl is a chemical compound with the molecular formula C8H9N3.2HCl. It is a derivative of imidazo[1,5-a]pyridine, a class of compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-A]pyridin-3-ylmethanamine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method is the I2-mediated oxidative annulation of 2-pyridyl ketones and alkylamines in the presence of sodium acetate (NaOAc) . This method is operationally simple and can be carried out on a gram scale .
Industrial Production Methods
Industrial production methods for imidazo[1,5-A]pyridin-3-ylmethanamine often involve large-scale cyclization reactions using readily available starting materials. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-A]pyridin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine (I2), sodium acetate (NaOAc), and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can produce a variety of imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
Imidazo[1,5-A]pyridin-3-ylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[1,5-A]pyridin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a π-accepting carbene ligand, which can influence the electronic properties of metal complexes and enhance their catalytic activity . The compound’s strong π-accepting character is due to a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring .
Comparison with Similar Compounds
Imidazo[1,5-A]pyridin-3-ylmethanamine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridin-3-ylmethanamine: Another derivative of imidazo[1,2-a]pyridine with similar chemical properties but different biological activities.
Imidazo[1,5-a]pyridin-3-ylidene: Known for its strong π-accepting character and used as a ligand in various catalytic reactions.
The uniqueness of imidazo[1,5-A]pyridin-3-ylmethanamine lies in its specific structural features and the resulting electronic properties, which make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H11Cl2N3 |
|---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridin-3-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-8-10-6-7-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H |
InChI Key |
ZDWSTCLTIDIBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)
![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)







![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)

